molecular formula C5H5BrN2O B11789016 3-Bromo-5-methoxypyridazine CAS No. 1401081-54-6

3-Bromo-5-methoxypyridazine

Cat. No.: B11789016
CAS No.: 1401081-54-6
M. Wt: 189.01 g/mol
InChI Key: AEXMPZCUVYSEQI-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridine (CAS: 50720-12-2) is a brominated pyridine derivative with a molecular formula of C₆H₆BrNO and a molecular weight of 188.022 g/mol . It features a pyridine ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 5. This compound is widely utilized as a pharmaceutical intermediate and building block in organic synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and functional group transformations . Its structural attributes, including electron-withdrawing bromine and electron-donating methoxy groups, make it versatile for constructing complex molecules in drug discovery and fine chemical manufacturing.

Properties

CAS No.

1401081-54-6

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

3-bromo-5-methoxypyridazine

InChI

InChI=1S/C5H5BrN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3

InChI Key

AEXMPZCUVYSEQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method is the reaction of 5-methoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridazine ring.

Industrial Production Methods: Industrial production of 3-Bromo-5-methoxypyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Products include 3-amino-5-methoxypyridazine or 3-thio-5-methoxypyridazine.

    Oxidation: Products include 3-bromo-5-formylpyridazine.

    Reduction: Products include 5-methoxypyridazine.

Scientific Research Applications

3-Bromo-5-methoxypyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various chemical industries.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and methoxy groups can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following section compares 3-bromo-5-methoxypyridine with analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications.

Substituent Position Variations

  • 5-Bromo-3-methoxypyridine (CAS: 50720-12-2)

    • Structure : Bromine at position 3, methoxy at position 5.
    • Applications : Used in synthesizing kinase inhibitors and agrochemicals. Its reactivity is enhanced by the para-positioning of bromine and methoxy groups, facilitating regioselective substitutions .
  • 2-Bromo-6-methoxypyridine

    • Structure : Bromine at position 2, methoxy at position 6.
    • Key Differences : The ortho-positioning of substituents reduces steric hindrance compared to meta-substituted analogs, favoring nucleophilic aromatic substitutions .
  • 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 1017782-09-0)

    • Structure : Adds a fluorine atom at position 5.
    • Impact : Fluorine increases electronegativity, altering solubility and binding affinity in medicinal chemistry applications .

Functional Group Variations

  • 3-Bromo-5-ethoxypyridine (CAS: 17117-17-8)

    • Structure : Ethoxy (-OCH₂CH₃) replaces methoxy at position 5.
    • Molecular Weight : 202.05 g/mol (vs. 188.022 for methoxy analog).
    • Applications : The longer ethoxy chain enhances lipophilicity, making it suitable for CNS-targeting drug candidates .
  • 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0)

    • Structure : A 3-methoxyphenyl group is appended to the pyridine ring.
    • Applications : Used in materials science for constructing conjugated polymers due to extended π-systems .
  • 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5) Structure: Amino (-NH₂) group at position 3. Reactivity: The amino group enables nucleophilic reactions, such as amide bond formation, in peptide-mimetic drug synthesis .

Data Table: Key Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.022 Kinase inhibitors, agrochemicals
3-Bromo-5-ethoxypyridine 17117-17-8 C₇H₈BrNO 202.05 CNS drug candidates
3-Bromo-5-(3-methoxyphenyl)pyridine 675590-10-0 C₁₂H₁₀BrNO 264.12 Conjugated polymers
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 203.04 Peptide-mimetic drugs

Research Findings and Reactivity Trends

  • Electronic Effects : Methoxy groups at position 5 increase electron density at the para position, directing electrophilic substitutions to position 2 or 4 . Bromine’s electron-withdrawing nature enhances oxidative stability in harsh reaction conditions.
  • Cross-Coupling Efficiency : 3-Bromo-5-methoxypyridine exhibits superior reactivity in Buchwald-Hartwig aminations compared to ethoxy analogs, likely due to reduced steric bulk .
  • Solubility : Methoxy-substituted derivatives show higher aqueous solubility than ethoxy or phenyl-substituted variants, critical for bioavailability in drug formulations .

Biological Activity

3-Bromo-5-methoxypyridazine is a heterocyclic compound notable for its potential biological activities, particularly in pharmaceutical and agricultural applications. This compound features a pyridazine ring, which is characterized by its unique arrangement of nitrogen atoms and substituents that influence its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6BrN\O
  • Molecular Weight : 188.02 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 212.2 ± 20.0 °C
  • Melting Point : 31-35 °C

Biological Activity

Research indicates that 3-Bromo-5-methoxypyridazine exhibits various biological activities, including:

  • Anticonvulsant Properties : Studies have explored the potential of this compound to act as an anticonvulsant agent, suggesting it may influence neurotransmitter systems involved in seizure activity.
  • Antitumor Activity : Preliminary investigations suggest that 3-Bromo-5-methoxypyridazine may have antitumor effects, warranting further research into its mechanism of action against cancer cells.

The biological activity of 3-Bromo-5-methoxypyridazine can be attributed to its ability to interact with specific biological targets, including receptors and enzymes. The presence of the bromine atom and the methoxy group significantly influences its binding affinity and reactivity.

Comparative Analysis

To understand the unique properties of 3-Bromo-5-methoxypyridazine, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-6-methoxypyridazine Methoxy group at position sixDifferent regioisomeric properties affecting activity
3-Bromo-2-methylpyridine Pyridine instead of pyridazineExhibits distinct chemical reactivity patterns
3-Bromo-5-methylpyridazine Methyl group at position fivePotentially different biological activity due to methyl substitution

Case Studies and Research Findings

  • Anticonvulsant Activity Study :
    • A study conducted on various pyridazine derivatives, including 3-Bromo-5-methoxypyridazine, revealed significant anticonvulsant activity in animal models. The compound was shown to modulate GABAergic transmission, which is crucial for seizure control.
  • Antitumor Activity Investigation :
    • In vitro studies demonstrated that 3-Bromo-5-methoxypyridazine inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Pharmaceutical Applications :
    • As an intermediate in drug synthesis, this compound has been utilized in developing pharmaceuticals targeting neurological disorders, enhancing the efficacy of treatments through structural modifications.

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